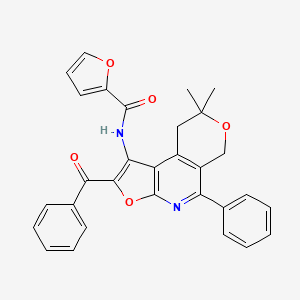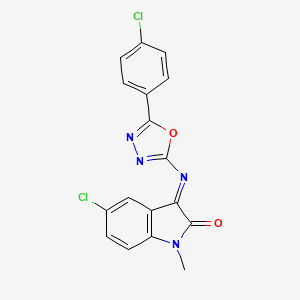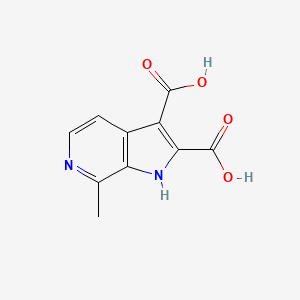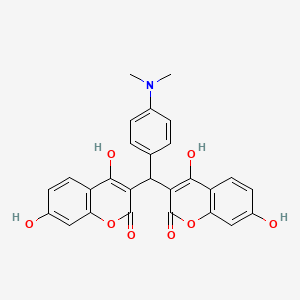
3,3'-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) is a complex organic compound belonging to the class of biscoumarins Biscoumarins are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) typically involves the condensation of 4-hydroxycoumarin with 4-(dimethylamino)benzaldehyde in the presence of a catalyst. One efficient method employs methanesulfonic acid as a catalyst under microwave-assisted conditions, which offers high yields, short reaction times, and low energy consumption . Another green protocol utilizes CAL-B (lipase) as a biocatalyst at room temperature, providing an environmentally friendly and cost-effective approach .
Industrial Production Methods
Industrial production of this compound can leverage the aforementioned synthetic routes, particularly the microwave-assisted method due to its efficiency and scalability. The use of biocatalysts like CAL-B can also be considered for large-scale production, given its environmental benefits and cost-effectiveness.
化学反応の分析
Types of Reactions
3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
作用機序
The mechanism of action of 3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with DNA and proteins, leading to potential therapeutic effects such as anticancer activity .
類似化合物との比較
Similar Compounds
Dicoumarol: Another biscoumarin with anticoagulant properties.
Warfarin: A well-known anticoagulant used in medicine.
4-Hydroxycoumarin: A precursor in the synthesis of various coumarin derivatives.
Uniqueness
3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) stands out due to its unique dimethylamino group, which enhances its biological activity and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further adds to its versatility and significance in scientific research.
特性
CAS番号 |
6265-51-6 |
|---|---|
分子式 |
C27H21NO8 |
分子量 |
487.5 g/mol |
IUPAC名 |
3-[(4,7-dihydroxy-2-oxochromen-3-yl)-[4-(dimethylamino)phenyl]methyl]-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C27H21NO8/c1-28(2)14-5-3-13(4-6-14)21(22-24(31)17-9-7-15(29)11-19(17)35-26(22)33)23-25(32)18-10-8-16(30)12-20(18)36-27(23)34/h3-12,21,29-32H,1-2H3 |
InChIキー |
WCIMSRXMXDJFGX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(C2=C(C3=C(C=C(C=C3)O)OC2=O)O)C4=C(C5=C(C=C(C=C5)O)OC4=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



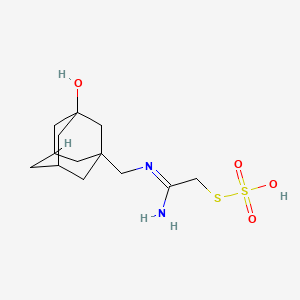
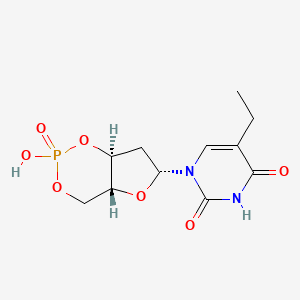
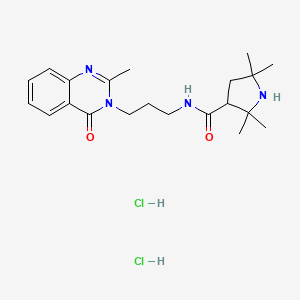
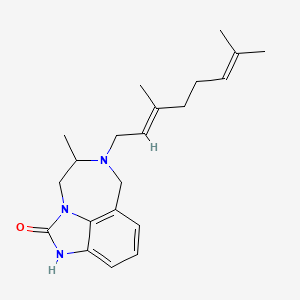

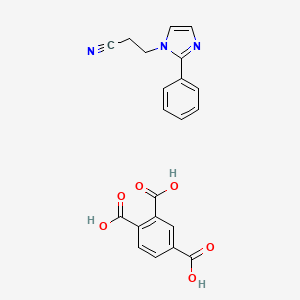
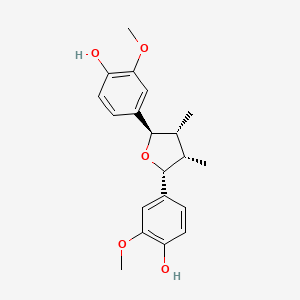
![5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12709045.png)
